(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
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Overview
Description
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyethyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the fluorine atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the methoxyethyl group: This step involves the alkylation of the benzo[d]thiazole derivative with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.
Formation of the ylidene linkage: The ylidene linkage is formed by the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.
Introduction of the methylsulfonyl group: The final step involves the sulfonylation of the compound using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methoxyethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide: shares structural similarities with other benzo[d]thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-25-11-10-21-16-13(19)7-5-8-14(16)26-18(21)20-17(22)12-6-3-4-9-15(12)27(2,23)24/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUNKWXFKVHSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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